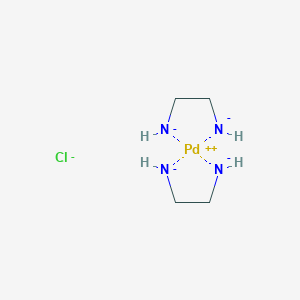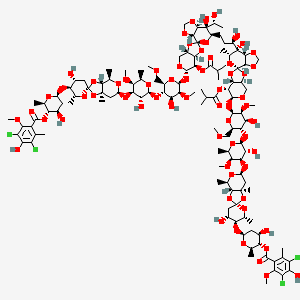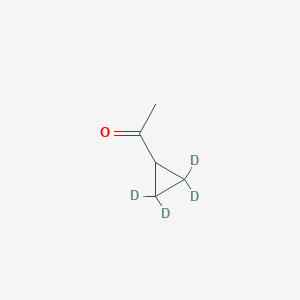
2-azanidylethylazanide;palladium(2+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azanidylethylazanide;palladium(2+);chloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the molecular formula C2H6Cl2N2Pd. This compound is a palladium complex where palladium is coordinated with ethylenediamine and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;palladium(2+);chloride typically involves the reaction of palladium(II) chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert gas to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .
Wissenschaftliche Forschungsanwendungen
2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) chloride: A common starting material in palladium chemistry, used in similar catalytic applications.
Palladium(II) bromide: Similar to palladium(II) chloride but with bromide ligands.
Palladium(II) iodide: Another similar compound with iodide ligands.
Uniqueness
2-azanidylethylazanide;palladium(2+);chloride is unique due to its coordination with ethylenediamine, which provides additional stability and reactivity compared to other palladium(II) halides. This makes it particularly effective in catalytic applications and research studies .
Eigenschaften
Molekularformel |
C4H12ClN4Pd-3 |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
2-azanidylethylazanide;palladium(2+);chloride |
InChI |
InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1 |
InChI-Schlüssel |
UQDMBJURZZFOSR-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
![2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)

![trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12349106.png)


![2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea](/img/structure/B12349111.png)


![4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid](/img/structure/B12349128.png)
![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12349136.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)
